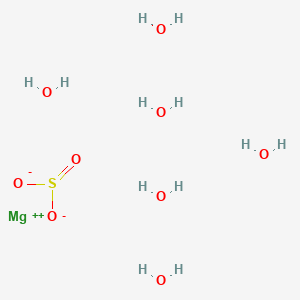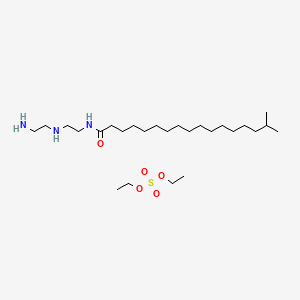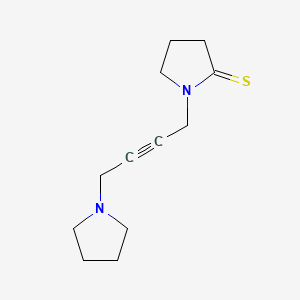
Magnesium sulfite hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium sulfite hexahydrate is a chemical compound with the formula MgSO₃·6H₂O. It is the magnesium salt of sulfurous acid and is most commonly found in its hexahydrate form. This compound is known for its solubility in water and its ability to form different hydrates depending on the temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium sulfite hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in the presence of water. The reaction is as follows: [ \text{Mg(OH)}_2 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3·6\text{H}_2\text{O} ] This reaction must be conducted at temperatures below 40°C to ensure the formation of the hexahydrate. If the temperature exceeds 40°C, magnesium sulfite trihydrate (MgSO₃·3H₂O) is formed instead .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of flue gas desulfurization processes. Sulfur dioxide is absorbed in a suspension containing magnesium sulfite and magnesium sulfate, which is then neutralized by magnesite. The resulting solution is crystallized to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium sulfite hexahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate (MgSO₄).
Reduction: It can be reduced to elemental sulfur under certain conditions.
Substitution: It can react with acids to form magnesium salts and sulfurous acid.
Common Reagents and Conditions
Oxidation: In the presence of oxygen or oxidizing agents, this compound can be converted to magnesium sulfate.
Reduction: Reducing agents such as hydrogen gas can reduce magnesium sulfite to elemental sulfur.
Substitution: Strong acids like hydrochloric acid (HCl) can react with magnesium sulfite to form magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃).
Major Products Formed
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Elemental sulfur (S)
Substitution: Magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃)
Aplicaciones Científicas De Investigación
Magnesium sulfite hexahydrate has various applications in scientific research:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is used in studies related to cellular respiration and metabolic pathways.
Industry: It is used in the paper and pulp industry for bleaching and as a preservative in food processing
Mecanismo De Acción
The mechanism by which magnesium sulfite hexahydrate exerts its effects involves its ability to release sulfur dioxide (SO₂) under certain conditions. This release can lead to the formation of sulfurous acid (H₂SO₃), which has various chemical and biological effects. The compound can also interact with cellular components, affecting metabolic pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium sulfate (MgSO₄):
Calcium sulfite (CaSO₃): Used in water treatment and as a preservative.
Sodium sulfite (Na₂SO₃): Commonly used in the food industry as a preservative and antioxidant.
Uniqueness
Magnesium sulfite hexahydrate is unique due to its specific hydration state and its ability to form different hydrates depending on the temperature. Its solubility and reactivity also make it distinct from other similar compounds .
Propiedades
Número CAS |
13446-29-2 |
|---|---|
Fórmula molecular |
H12MgO9S |
Peso molecular |
212.46 g/mol |
Nombre IUPAC |
magnesium;sulfite;hexahydrate |
InChI |
InChI=1S/Mg.H2O3S.6H2O/c;1-4(2)3;;;;;;/h;(H2,1,2,3);6*1H2/q+2;;;;;;;/p-2 |
Clave InChI |
KLIKMSKEFPRHEE-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.[O-]S(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12706805.png)












